N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of a cyclopropyl group, a thiophene ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound.
Introduction of the thiophene ring: This step involves the coupling of the cyclopropyl intermediate with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the pyridine ring: The pyridine ring is introduced through a condensation reaction involving a suitable pyridine precursor.
Addition of the trifluoromethyl group: This can be achieved using a trifluoromethylation reagent such as trifluoromethyl iodide.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid intermediate to the carboxamide using an amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
- N-{[1-(furan-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide
- N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in its intended applications.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)12-2-1-10(7-19-12)13(21)20-9-14(4-5-14)11-3-6-22-8-11/h1-3,6-8H,4-5,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZUJMVVMGLDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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